Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is a complex organic compound characterized by the presence of a thiophene ring, an oxadiazole ring, and a methylamine group. This compound has garnered attention in various fields of research due to its unique structural features and potential applications in medicinal chemistry and materials science. The systematic name reflects its chemical structure, which includes a methyl group attached to a nitrogen atom of the methylamine unit and a substituted oxadiazole ring.
The compound is synthesized through various chemical reactions involving thiophene and oxadiazole derivatives. Its synthesis typically begins with the formation of the oxadiazole ring, followed by the introduction of the thiophene moiety. The detailed mechanisms and methods for synthesis are explored in subsequent sections.
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen in its ring structures. It is also classified as a pharmaceutical intermediate due to its potential applications in drug development.
The synthesis of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can be achieved through multiple synthetic routes. One prominent method includes:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reactant ratios to optimize yield and purity. For instance, microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly.
The molecular structure of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride consists of:
The molecular formula is CHNS with a molecular weight of approximately 218.28 g/mol. The compound's structure can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can undergo several chemical transformations:
Common reagents include:
The reaction conditions vary based on the specific transformation but often involve solvents such as ethanol or dichloromethane under controlled temperature conditions.
The mechanism of action for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride involves its interaction with biological targets through its functional groups:
These interactions can modulate enzymatic activity or receptor binding affinities, leading to specific biological effects.
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile highlights its potential as a building block in organic synthesis.
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has several scientific applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. This configuration confers exceptional metabolic stability, dipole moments (~3.5 Debye), and π-electron deficiency, enabling diverse non-covalent interactions with biological targets. These properties underpin its widespread application in drug design, particularly for optimizing pharmacokinetic profiles and target engagement [3]. Historically explored since its 1884 discovery by Tiemann and Krüger, the 1,2,4-oxadiazole scaffold has transitioned from academic curiosity to clinical relevance, exemplified by FDA-approved agents like the antiviral Pleconaril and the neuromuscular disorder drug Ataluren [3] [9].
Table 1: Clinically Utilized 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Application | Molecular Target/Pathway |
---|---|---|
Ataluren | Duchenne Muscular Dystrophy | Ribosomal Readthrough of Nonsense Mutations |
Pleconaril | Antiviral (Picornavirus) | Viral Capsid Inhibition |
Oxolamine | Antitussive (Cough Suppressant) | Airway Smooth Muscle Relaxation |
Fasiplon | Anxiolytic | GABA_A Receptor Modulation |
Prenoxdiazine | Antitussive | Peripheral Cough Receptor Inhibition |
Recent computational and synthetic advances have expanded the scaffold’s utility toward targeting inflammatory enzymes (e.g., COX, 5-LO), kinases, GPCRs, and epigenetic regulators. Its planar geometry facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while nitrogen atoms serve as hydrogen bond acceptors—critical for inhibiting targets like FLAP (5-lipoxygenase-activating protein) and mPGES-1 (microsomal prostaglandin E2 synthase-1) in eicosanoid pathways [3] [7].
Bioisosteric replacement represents a cornerstone strategy in lead optimization. The 1,2,4-oxadiazole ring serves as a stable surrogate for ester (-COO-) and amide (-CONH-) functionalities due to its comparable electronic distribution, geometry, and hydrogen-bonding capacity. Crucially, it resists enzymatic hydrolysis—addressing a key limitation of esters and primary amides in vivo [3]. This equivalence is evident in pharmacokinetic enhancements:
Table 2: Bioisosteric Equivalence: 1,2,4-Oxadiazole vs. Conventional Moieties
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (Ester > Amide) | High | Improved oral bioavailability |
Dipole Moment | ~1.8–2.0 D (Amide) | ~3.5 D | Enhanced target affinity |
H-Bond Accepting Capacity | 1–2 Sites | 2–3 Sites | Versatile protein interactions |
Metabolic Degradation | Rapid (Esterases/Amidases) | Slow (Cytochrome P450-mediated) | Extended half-life |
Hybrid architectures merging thiophene and oxadiazole rings exploit synergistic pharmacophoric effects. The electron-rich thiophene contributes enhanced lipophilicity (clog P +0.5–1.0 vs. phenyl) and additional π–π stacking potential, while the oxadiazole provides directional hydrogen bonding. This combination proves effective against multifactorial diseases like cancer and inflammation:
Table 3: Biologically Active Thiophene-Oxadiazole Hybrids
Hybrid Compound | Biological Activity | Key Targets/Mechanisms | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
TOT-14 (Thiophene-Oxadiazole-TZD) | Anticancer (MCF-7) | DNA Intercalation, ROS Induction | 4.7 µM |
Compound 5 | Anti-inflammatory | Dual COX-1/5-LO/mPGES-1 Inhibition | 1.8–5.3 µM |
Methyl({[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine | Building Block (CID 17680497) | Precursor for bioactive molecule synthesis | N/A (Chemical Probe) |
Phidianidine B (Natural Product) | Cytotoxic, PTP1B Agonism | Protein Tyrosine Phosphatase 1B Modulation | 0.8 µM (PTP1B) |
CAS No.: 112484-85-2
CAS No.: 10606-14-1